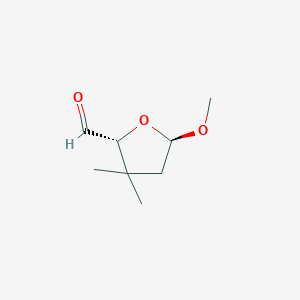![molecular formula C10H12O B024988 Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) CAS No. 107653-80-5](/img/structure/B24988.png)
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a chemical compound with a complex molecular structure. It is commonly known as Methylcyclohexenone or MCH and is widely used in scientific research. This compound has gained significant attention due to its unique structure and properties, making it a versatile compound for various applications.2.1]hepta-2,5-dien-2-yl)-(9CI).
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations, making it a versatile compound for scientific research.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) are not well documented. However, it is believed to have low toxicity and is not known to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) has several advantages for lab experiments. It is a versatile compound that can be used in various chemical reactions. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using this compound is its instability, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI). One potential area of research is in the development of new drugs and pharmaceuticals. Additionally, the unique structure and properties of this compound make it a promising candidate for the development of new materials and catalysts. Finally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI).
Conclusion:
In conclusion, Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a complex chemical compound that has gained significant attention in scientific research. It has a wide range of applications, including as a chemical intermediate, reagent, and in the development of new drugs and pharmaceuticals. While the mechanism of action and biochemical and physiological effects of this compound are not well understood, it is believed to have low toxicity and is relatively easy to synthesize. Further research is needed to better understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a complex process that requires a high level of expertise. The most common method of synthesis involves the reaction of 3-methylcyclohexenone with sodium methoxide in methanol. This reaction leads to the formation of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) has a wide range of applications in scientific research. It is commonly used as a chemical intermediate in the synthesis of various compounds. It is also used as a reagent in organic chemistry for the preparation of complex molecules. Additionally, Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is used in the development of new drugs and pharmaceuticals due to its unique structure and properties.
Eigenschaften
CAS-Nummer |
107653-80-5 |
|---|---|
Produktname |
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) |
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
1-(3-methyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-6-8-3-4-9(5-8)10(6)7(2)11/h3-4,8-9H,5H2,1-2H3 |
InChI-Schlüssel |
HFCTYEPYHIVGAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC1C=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C2CC1C=C2)C(=O)C |
Synonyme |
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





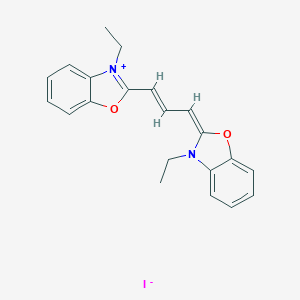
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)

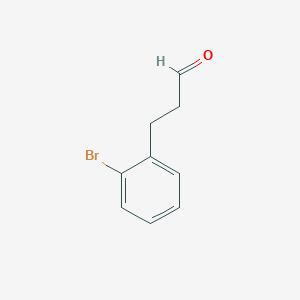
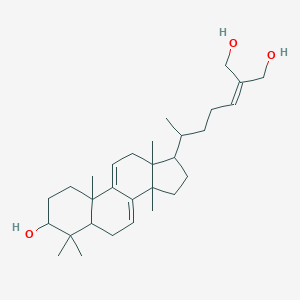
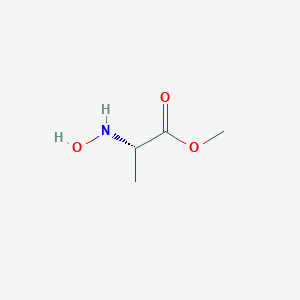
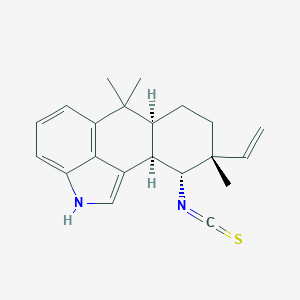
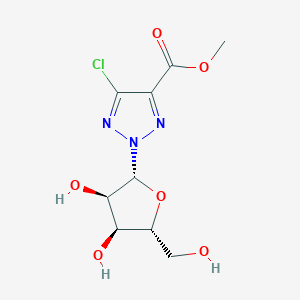
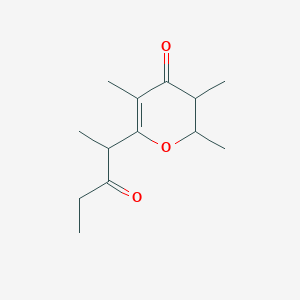
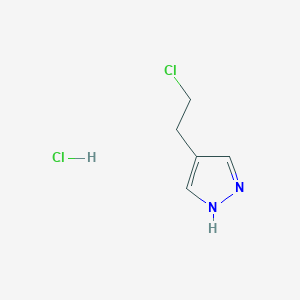
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
